molecular formula C17H19F3N6 B3017931 4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2097857-09-3

4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B3017931
CAS No.: 2097857-09-3
M. Wt: 364.376
InChI Key: UCRFZGQYDLFTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at the 2-position with a methyl group and at the 6-position with a trifluoromethyl group. A piperazine linker at the 4-position connects to a second pyrimidine ring bearing a cyclopropyl group at its 6-position (Fig. 1). This structural motif is characteristic of bioactive molecules targeting enzymes or receptors, particularly in kinase inhibition . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl moiety may influence steric interactions and conformational flexibility .

Properties

IUPAC Name

4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6/c1-11-23-14(17(18,19)20)9-16(24-11)26-6-4-25(5-7-26)15-8-13(12-2-3-12)21-10-22-15/h8-10,12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRFZGQYDLFTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative notable for its potential biological activities. Its complex structure includes a cyclopropyl group and a trifluoromethyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N8C_{18}H_{20}N_{8}, with a molecular weight of 348.4 g/mol. The structural features include:

  • Pyrimidine Core : A six-membered heterocyclic compound with nitrogen atoms.
  • Cyclopropyl Group : Contributes to the compound's unique reactivity.
  • Trifluoromethyl Group : Known to enhance lipophilicity and bioactivity.
PropertyValue
Molecular FormulaC18H20N8C_{18}H_{20}N_{8}
Molecular Weight348.4 g/mol
Structural FeaturesCyclopropyl, Trifluoromethyl

Research indicates that this compound may act as a modulator of neurotransmitter receptors, particularly dopamine receptors. The piperazine moiety is often associated with neuropharmacological activity, potentially influencing dopaminergic pathways.

Pharmacological Studies

  • Dopamine Receptor Modulation : Studies have shown that compounds with similar structures can selectively bind to dopamine D3 receptors, indicating potential applications in treating disorders like schizophrenia and Parkinson's disease .
  • Antidepressant Effects : In preclinical models, derivatives of pyrimidines have demonstrated antidepressant-like effects, suggesting that this compound may also exhibit similar properties through modulation of serotonin pathways.
  • Anticancer Activity : Some studies have explored the anticancer potential of related compounds, showing efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies

A few notable case studies highlight the biological activities attributed to this compound:

  • Case Study 1 : A study on a related pyrimidine derivative demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications in the cyclopropyl and trifluoromethyl groups can enhance anticancer activity .
  • Case Study 2 : Research involving animal models showed that administration of similar compounds resulted in improved cognitive function, supporting their potential use in neurodegenerative diseases .

Scientific Research Applications

Structural Characteristics

The compound features a pyrimidine core with several functional groups, including a cyclopropyl group and a trifluoromethyl group. These modifications are believed to influence its chemical properties and biological activity, making it a valuable candidate for drug development and other applications.

Medicinal Chemistry

Potential Therapeutic Applications:

  • Anti-cancer Activity: Research indicates that pyrimidine derivatives can inhibit the proliferation of cancer cells. The unique structure of this compound may enhance its effectiveness against specific cancer types by targeting key enzymes involved in cell division.
  • Neurological Disorders: The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating conditions like depression or schizophrenia. It may act as a ligand for dopamine receptors, which are critical in these disorders.

Case Studies:

  • A study exploring similar pyrimidine derivatives demonstrated their capacity to modulate receptor activity, leading to promising results in preclinical models of cancer and neurological diseases.

Biological Research

Interaction Studies:
Understanding how 4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies have shown that this compound can bind to proteins involved in neurotransmission, which may provide insights into its therapeutic potential.

Ligand Binding Studies:
The compound has been investigated for its ability to act as a ligand in binding studies with proteins and nucleic acids. Such studies are essential for identifying the specific pathways through which the compound exerts its effects .

Industrial Applications

Material Science:
Due to its unique chemical structure, this compound can be utilized in developing new materials with specific properties. Its application in creating functional polymers or coatings is an area of ongoing research, leveraging its chemical reactivity and stability.

Synthetic Routes:
The synthesis of this compound typically involves multiple steps, including the preparation of the pyrimidine ring through condensation reactions and the introduction of the piperazine moiety via nucleophilic substitution reactions. Optimizing these synthetic routes can enhance yield and reduce costs for industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Key Structural Differences Among Pyrimidine-Piperazine Derivatives
Compound Name (CAS) Core Substituents (Pyrimidine) Piperazine-Linked Group Molecular Weight Reference ID
Target Compound 2-methyl, 6-(trifluoromethyl) 6-cyclopropylpyrimidin-4-yl 336.43
4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (861409-87-2) 2-unsubstituted, 6-(trifluoromethyl) None (direct piperazine attachment) N/A
2-Cyclopropyl-4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine (2380141-99-9) 6-methyl, 2-cyclopropyl 6-cyclopropylpyrimidin-4-yl 336.43
2-Cyclopropyl-5-ethyl-4-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine (2640971-09-9) 4-methyl, 5-ethyl, 2-cyclopropyl 4-(trifluoromethyl)pyrimidin-2-yl 392.4

Key Observations :

  • The target compound and CAS 2380141-99-9 share identical molecular weights but differ in substituent positions (2-methyl vs. 2-cyclopropyl) .
  • Trifluoromethyl groups are conserved in the target compound and CAS 2640971-09-9, but the latter includes an ethyl group, increasing steric bulk .
  • CAS 861409-87-2 lacks the secondary pyrimidine ring, reducing complexity compared to the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound CAS 2380141-99-9 CAS 2640971-09-9
Molecular Weight 336.43 336.43 392.4
LogP (Predicted) ~3.2 ~3.5 ~4.1
Hydrogen Bond Acceptors 6 6 7

Notes:

  • Higher molecular weight in CAS 2640971-09-9 correlates with increased LogP, suggesting greater lipophilicity .
  • The target compound’s trifluoromethyl group balances hydrophobicity and electronic effects, optimizing drug-likeness .

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and what intermediates require stringent quality control?

  • Methodological Answer : Synthesis typically involves coupling a 6-cyclopropylpyrimidin-4-yl piperazine intermediate with a 2-methyl-6-(trifluoromethyl)pyrimidine scaffold. Key intermediates include 4-chloro-6-(substituted)pyrimidines (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine, ) and piperazine derivatives. Monitor intermediates via HPLC ( ) to ensure purity. Safety protocols, such as waste separation and PPE compliance ( ), are critical during synthesis.

Q. Which spectroscopic techniques are optimal for confirming the compound’s structural integrity and purity?

  • Methodological Answer : Use FTIR and FT-Raman spectroscopy to verify functional groups (e.g., trifluoromethyl and piperazine vibrations) (). NMR (1H/13C) confirms substitution patterns, while LC-MS assesses purity ( ). For crystalline derivatives, X-ray diffraction (e.g., ) resolves stereochemical ambiguities.

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data across assays?

  • Methodological Answer : Apply comparative analysis ( ) by standardizing assay conditions (e.g., pH, temperature) and using multiple cell lines. Cross-validate results with orthogonal assays (e.g., enzymatic vs. cellular). Structural analogs (e.g., trifluoromethyl-containing compounds in ) can clarify structure-activity relationships (SAR). Statistical tools like dose-response curve modeling quantify variability.

Q. What computational strategies predict binding affinity for targets involving piperazine and trifluoromethyl motifs?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model interactions between the trifluoromethyl group and hydrophobic protein pockets. Use QM/MM simulations to assess electronic effects of the cyclopropyl-pyrimidine moiety. Validate predictions with SPR (Surface Plasmon Resonance) binding assays ( ).

Q. How can metabolic stability conferred by the trifluoromethyl group be evaluated in pharmacokinetic studies?

  • Methodological Answer : Conduct in vitro microsomal stability assays (e.g., liver microsomes from multiple species) to measure degradation rates. Pair with in vivo pharmacokinetic profiling (plasma half-life, AUC) in rodent models. Compare with non-fluorinated analogs to isolate the trifluoromethyl group’s impact ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.